molecular formula C22H12F3N5O B3035959 3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-65-4

3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B3035959
CAS No.: 338791-65-4
M. Wt: 419.4 g/mol
InChI Key: NFYVUCHZGJCIMQ-UHFFFAOYSA-N
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Description

3-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by its triazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the pyridine and trifluoromethyl groups. Common synthetic routes include:

  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.

  • Nucleophilic Substitution: Introducing the pyridine and trifluoromethyl groups through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to its corresponding oxidized derivatives.

  • Reduction: Reduction of the trifluoromethyl group to form less fluorinated analogs.

  • Substitution: Replacement of the benzoyl or phenyl groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Trifluoromethylated pyridines with fewer fluorine atoms.

  • Substitution Products: Derivatives with different benzoyl or phenyl substituents.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential antimicrobial and antioxidant properties.

  • Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Triazole Derivatives: Other triazole compounds with different substituents.

  • Pyridine Derivatives: Pyridines with various functional groups.

  • Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group in different positions.

Uniqueness: This compound is unique due to its specific combination of triazole, pyridine, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(4-benzoyl-5-phenyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N5O/c23-22(24,25)16-11-18(17(12-26)27-13-16)30-20(14-7-3-1-4-8-14)19(28-29-30)21(31)15-9-5-2-6-10-15/h1-11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVUCHZGJCIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=C(N=CC(=C3)C(F)(F)F)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 2
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 5
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile

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